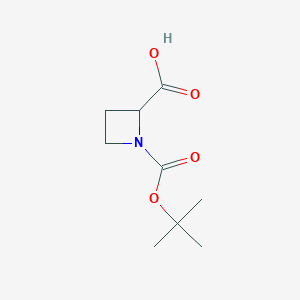

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid

Descripción

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (CAS: 159749-28-7) is a four-membered azetidine ring compound with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety at the 2-position. It is widely used as a chiral building block in medicinal chemistry, particularly for peptide synthesis and drug development. Its molecular formula is C₉H₁₅NO₄, with a molecular weight of 201.22 g/mol . The compound is synthesized via Boc protection of azetidine-2-carboxylic acid using di-tert-butyl dicarbonate (DIBOC) under basic conditions, achieving yields of ~55% and optical purities up to 89.3% e.e. for its enantiomers .

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJVSDZKYYXDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394401 | |

| Record name | 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159749-28-7 | |

| Record name | 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The amine group of azetidine-2-carboxylic acid reacts with Boc anhydride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base deprotonates the amine, facilitating nucleophilic attack on the carbonyl carbon of Boc anhydride. Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF), with reactions conducted at 0–25°C to minimize side reactions.

Example Protocol

-

Dissolve azetidine-2-carboxylic acid (1 eq) in anhydrous DCM.

-

Add TEA (2 eq) dropwise under nitrogen.

-

Introduce Boc anhydride (1.2 eq) and stir at room temperature for 12–24 hours.

-

Quench with water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Yields for analogous Boc protections of azetidines range from 75% to 91%, depending on steric and electronic factors.

Cyclization Strategies for Azetidine Ring Formation

For cases where azetidine-2-carboxylic acid is unavailable, the azetidine ring can be constructed de novo, followed by Boc protection and carboxylation.

Gabriel Synthesis with Subsequent Functionalization

The Gabriel synthesis forms the azetidine ring via alkylation of phthalimide-protected amines, followed by hydrolysis. For example:

-

React 1,3-dibromopropane with potassium phthalimide to form 3-phthalimidoazetidine.

-

Hydrolyze the phthalimide group using hydrazine to yield azetidine.

-

Introduce the Boc group and oxidize the 2-position to carboxylic acid.

This method is limited by low regioselectivity during oxidation and requires stringent control over reaction conditions.

Ring-Opening of β-Lactams

β-Lactams serve as precursors for azetidine rings. Hydrolysis of a β-lactam derivative (e.g., 2-azetidinone) under acidic or basic conditions generates azetidine-2-carboxylic acid, which is then Boc-protected. For instance:

-

Treat 2-azetidinone with aqueous HCl to yield azetidine-2-carboxylic acid.

-

Protect the amine with Boc anhydride as described in Section 1.

This approach avoids multi-step functionalization but requires access to β-lactam starting materials.

Alternative Synthetic Routes

Enzymatic Resolution

Racemic mixtures of azetidine-2-carboxylic acid can be resolved using lipases or esterases. For example, Pseudomonas fluorescens lipase selectively hydrolyzes the (R)-enantiomer of methyl azetidine-2-carboxylate, leaving the (S)-ester intact. Subsequent Boc protection and hydrolysis yield enantiomerically pure product.

Transition Metal-Catalyzed C–H Activation

Recent advances employ palladium or ruthenium catalysts to functionalize azetidine directly. For example, directed C–H carboxylation at the 2-position using CO₂ and a palladium catalyst has been reported, though yields remain moderate (50–65%).

Industrial-Scale Optimization

Solvent and Base Selection

Industrial protocols favor cost-effective and environmentally benign solvents. Ethyl acetate and water biphasic systems reduce DCM usage, while inorganic bases like sodium carbonate replace TEA to simplify waste treatment.

Continuous Flow Reactors

Continuous flow systems enhance reaction control and scalability. A reported setup for Boc protection achieved 95% conversion in 30 minutes at 50°C, compared to 24 hours in batch mode.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Boc Protection | Azetidine-2-carboxylic acid | 85–91 | >98 | High |

| Gabriel Synthesis | 1,3-Dibromopropane | 60–70 | 90–95 | Moderate |

| β-Lactam Hydrolysis | 2-Azetidinone | 75–80 | >95 | High |

| Enzymatic Resolution | Racemic ester | 40–50 | >99 (ee) | Low |

Análisis De Reacciones Químicas

Types of Reactions

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azetidine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can yield azetidine derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include various azetidine derivatives, which can be further functionalized for use in medicinal chemistry and other applications .

Aplicaciones Científicas De Investigación

Synthetic Applications

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for functionalization and modification that can lead to the development of new pharmaceuticals.

Synthesis of Nicotianamine

A notable application is in the synthesis of nicotianamine, a compound important for plant nutrition and metal ion chelation. The multigram-scale synthesis involves the N-alkylation of tert-butyl L-azetidine-2-carboxylate followed by deprotection steps using trifluoroacetic acid (TFA), yielding nicotianamine with a significant overall yield of 42% after two N-alkylation steps . This method demonstrates the compound's utility in agricultural chemistry.

Polymorphic Studies

Research has also focused on the polymorphic transitions of derivatives such as 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid. Studies revealed that grinding can induce polymorphic transitions, affecting the molecular and crystal structure, which is crucial for understanding the stability and solubility of pharmaceutical compounds .

Biological Applications

The compound has shown potential biological activity, particularly in plant systems. Studies indicate that azetidine-2-carboxylic acid can act as a proline mimic, influencing amino acid accumulation in plants. This property is being explored for engineering plant tolerance and production .

Impact on Plant Growth

In experiments with Arabidopsis and other crops, treatment with azetidine-2-carboxylic acid resulted in growth inhibition that could be reversed upon removal from the media. This finding has implications for understanding plant stress responses and metabolic pathways influenced by amino acid analogs .

Case Study 1: Synthesis Optimization

A detailed study documented the optimization of the synthesis process for this compound from L-aspartic acid over 13 steps without purification by column chromatography. The overall yield was reported at 49%, showcasing an efficient synthetic route that could be scaled up for industrial applications .

Case Study 2: Polymorphism Investigation

Another case study examined the polymorphic forms of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid. Researchers investigated how mechanical stress (grinding) could alter the crystalline form and stability of the compound, which is critical for drug formulation processes where polymorphic forms can significantly impact bioavailability and therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid involves its ability to act as a protecting group for amines, preventing unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the azetidine moiety. This property makes it valuable in multi-step synthetic processes .

Comparación Con Compuestos Similares

Stereoisomeric Variants

(a) (R)- and (S)-Enantiomers

- (S)-Enantiomer : CAS 51077-14-6, identical in molecular formula and weight but exhibits distinct optical activity. NMR data (δ 4.97 ppm for the Boc-protected NH) and MS (-ESI m/z 200.3) confirm its structure .

- (R)-Enantiomer : CAS 228857-58-5. Physical properties include a density of 1.2 g/cm³ and boiling point of 321°C . Used in asymmetric synthesis for chiral drug intermediates .

Key Difference : Enantiomers differ in spatial configuration, impacting biological activity and crystallization behavior.

Azetidine Derivatives with Substituents

Structural Impact : Substituents alter electronic properties, solubility, and steric effects, influencing reactivity in coupling reactions.

Piperidine and Pyrrolidine Analogues

(a) Piperidine-Based Compounds

- 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid (CAS 98303-20-9): Six-membered ring with similar Boc and carboxylic acid groups. Larger ring size increases conformational flexibility compared to azetidine .

- 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS 261777-31-5): Incorporates a phenyl group at the 4-position (MW 305.37 g/mol). Used in CNS drug development due to enhanced binding affinity .

(b) Pyrrolidine Derivatives

- (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid (CAS 681128-50-7): Five-membered ring with fluorine at 4-position (MW 233.24 g/mol). Fluorine enhances metabolic stability and bioavailability .

Key Difference : Ring size (4- vs. 5- vs. 6-membered) affects conformational rigidity and target selectivity.

Functional Group Modifications

Functional Impact : Esterification or hydroxylation modifies reactivity and pharmacokinetic profiles.

Actividad Biológica

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, also known as Boc-L-Azetidine-2-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H15NO4

- Molecular Weight : 201.22 g/mol

- IUPAC Name : (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid

The biological activity of this compound is primarily linked to its role as a pharmacophore in various therapeutic contexts. Notably, it has been studied as an inhibitor of DNA Polymerase Theta (PolT), which plays a crucial role in DNA repair mechanisms. Inhibition of PolT can lead to increased sensitivity of cancer cells to DNA-damaging agents, making this compound a candidate for cancer therapy.

Inhibition of DNA Repair

Research indicates that compounds like this compound can inhibit the polymerase domain of PolT. This inhibition is particularly relevant in homologous recombination (HR)-deficient cancers, where the compound may enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage effectively .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

- Cell Proliferation Inhibition : The compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against breast cancer cell lines, indicating potent antiproliferative activity .

- Mechanistic Insights : The compound's ability to induce apoptosis and cell cycle arrest in cancer cells has been documented, suggesting its potential as a therapeutic agent in oncology. It was found to promote apoptosis through caspase activation pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown some antimicrobial activity:

- Activity Against Drug-resistant Strains : Preliminary data suggest that derivatives of this compound exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and slow elimination rates. Studies have suggested that high oral doses (e.g., 800 mg/kg) are tolerated well in vivo, with acceptable toxicity levels observed .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, and how is its purity validated?

Answer:

The synthesis typically involves Boc protection of azetidine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., aqueous NaHCO₃ or DMAP in THF) . Post-reaction, the product is purified via column chromatography or recrystallization. Purity is validated using HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight (e.g., expected [M+H]+ ion). Structural confirmation relies on ¹H/¹³C NMR, with key signals for the Boc group (tert-butyl at δ ~1.4 ppm in ¹H NMR) and azetidine ring protons (δ ~3.5–4.5 ppm) .

Advanced: How can reaction conditions be optimized to suppress racemization during Boc protection of azetidine-2-carboxylic acid?

Answer:

Racemization is minimized by:

- Low temperature: Conduct reactions at 0–4°C to reduce base-catalyzed epimerization.

- Mild bases: Use NaHCO₃ instead of stronger bases like NaOH.

- Short reaction times: Monitor via TLC to terminate the reaction upon completion.

- Solvent choice: Polar aprotic solvents (e.g., THF) stabilize intermediates better than protic solvents . Post-synthesis, chiral HPLC or optical rotation analysis confirms enantiomeric integrity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage: Keep at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

- Spill management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How does the steric hindrance of the azetidine ring influence Boc deprotection kinetics under acidic conditions?

Answer:

The strained azetidine ring increases susceptibility to acid-catalyzed Boc cleavage compared to larger rings (e.g., piperidine). Deprotection is monitored using TFA (20–50% in DCM) at 0–25°C. Kinetic studies via ¹H NMR show faster tert-butyl group removal (δ ~1.4 ppm disappearance) due to ring strain, but side reactions (e.g., ring-opening) require careful pH control .

Basic: What analytical techniques resolve discrepancies in reported melting points or spectral data for this compound?

Answer:

- DSC/TGA: Accurately determine melting points and thermal stability.

- X-ray crystallography: Resolves structural ambiguities (e.g., corrected crystal data in ).

- Comparative NMR: Cross-validate chemical shifts with literature or databases (e.g., PubChem) .

Advanced: What mechanistic insights explain side product formation during Boc-mediated coupling reactions?

Answer:

Common side products (e.g., tert-butyl carbamate byproducts) arise from:

- Incomplete Boc activation: Use excess Boc₂O (1.2–1.5 equiv) to ensure full protection.

- Solvent impurities: Anhydrous THF or DMF reduces hydrolysis.

- Temperature fluctuations: Maintain consistent heating (e.g., 40°C for Boc coupling). LC-MS and 2D NMR (e.g., HSQC) identify side products for iterative optimization .

Basic: How is enantiomeric excess (ee) determined for chiral derivatives of this compound?

Answer:

- Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak®) with UV detection.

- Polarimetry: Compare specific rotation values to literature (e.g., [α]D²⁵ = +15° for R-enantiomer) .

- Mosher ester analysis: Derivatize with Mosher’s acid chloride and analyze via ¹H NMR .

Advanced: Why does the Boc group on azetidine-2-carboxylic acid exhibit lower stability in protic solvents compared to other heterocycles?

Answer:

The azetidine ring’s strain increases electrophilicity at the carbonyl carbon, accelerating hydrolysis in protic solvents (e.g., MeOH/H₂O). Stability studies via ¹H NMR in D₂O show Boc cleavage within hours, whereas piperidine analogs remain intact for days. Storage in anhydrous DMSO or DCM is recommended .

Basic: What spectroscopic markers in IR confirm successful Boc protection?

Answer:

- C=O stretch: Strong absorption at ~1680–1720 cm⁻¹ for the Boc carbonyl.

- N-H stretch: Absence of azetidine NH (originally ~3300 cm⁻¹) confirms protection .

Advanced: How can computational modeling predict reactivity trends for Boc-deprotection in azetidine derivatives?

Answer:

DFT calculations (e.g., Gaussian 09) model transition states to predict acid lability. Parameters like NBO charge density at the carbonyl oxygen correlate with experimental deprotection rates. Validation via kinetic studies (e.g., Arrhenius plots) aligns computed activation energies (ΔG‡) with observed TFA reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.